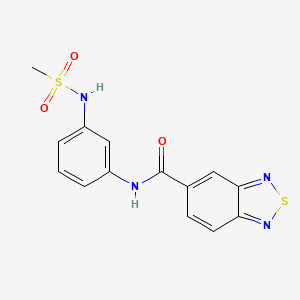

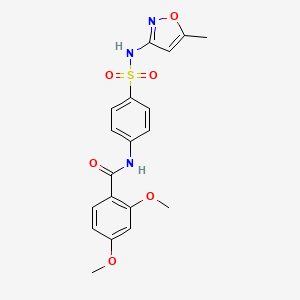

N-(3-methanesulfonamidophenyl)-2,1,3-benzothiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-methanesulfonamidophenyl)-2,1,3-benzothiadiazole-5-carboxamide, also known as MSA-NBT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MSA-NBT is a fluorescent probe that has been widely used in biochemical and physiological studies due to its unique properties.

Scientific Research Applications

Synthetic Methodologies and Chemical Libraries A general methodology for the synthesis of drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives has been developed, utilizing carboxamidine dithiocarbamate as a key intermediate. This approach allows for the generation of various substituted thiadiazoles, highlighting the versatility and potential of similar compounds in drug discovery and development (Park et al., 2009).

Carbonic Anhydrase Inhibitors Novel metal complexes of heterocyclic sulfonamide, showing strong carbonic anhydrase inhibitory properties, have been synthesized. These complexes have been evaluated for their potential as inhibitors against human carbonic anhydrase isoenzymes, demonstrating the therapeutic potential of sulfonamide-based compounds in treating conditions related to enzyme dysfunction (Büyükkıdan et al., 2013).

Chemical Synthesis Enhancements Methanesulfonic acid/SiO2 has been identified as an efficient combination for synthesizing 2-substituted aromatic and aliphatic benzothiazoles from carboxylic acids. This method emphasizes the role of methanesulfonic acid in facilitating chemical transformations, which may be relevant to the synthesis and modification of compounds like N-(3-methanesulfonamidophenyl)-2,1,3-benzothiadiazole-5-carboxamide (Sharghi & Asemani, 2009).

Antiproliferative Activities Pyrazole-sulfonamide derivatives have been investigated for their antiproliferative activities against cancer cell lines, demonstrating the potential of sulfonamide derivatives in cancer therapy. Such studies underscore the importance of structural modifications to enhance biological activity and specificity (Mert et al., 2014).

Insecticidal Activity Novel pyrazole methanesulfonates have been designed and synthesized, showing insecticidal activity with low acute mammalian toxicity. The study provides insights into the potential use of sulfonamide derivatives in developing safer insecticides (Finkelstein & Strock, 1997).

Mechanism of Action

Mode of Action

The mode of action of N-(3-methanesulfonamidophenyl)-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with its targets, leading to changes in cellular processes. The compound may bind to its targets, altering their function and triggering a cascade of biochemical reactions within the cell .

Biochemical Pathways

It is believed that the compound may influence several pathways, leading to downstream effects such as changes in gene expression, protein synthesis, or cellular metabolism .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently under investigation. These properties will determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific targets and mode of action. These effects could range from changes in cell growth and proliferation to alterations in cell signaling and communication .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

properties

IUPAC Name |

N-[3-(methanesulfonamido)phenyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3S2/c1-23(20,21)18-11-4-2-3-10(8-11)15-14(19)9-5-6-12-13(7-9)17-22-16-12/h2-8,18H,1H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBKXUSFPGRLSCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=CC3=NSN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2974374.png)

![2-[1-(4-Methylphenyl)cyclopropyl]acetic acid](/img/structure/B2974383.png)

![5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(pyridin-2-yl)furan-2-carboxamide](/img/structure/B2974384.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)morpholine-4-sulfonamide](/img/structure/B2974386.png)

![2-(4-Fluorophenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2974391.png)

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2-methylphenyl)acetamide](/img/structure/B2974392.png)